molecular formula C5H13ClN2 B1591817 3-Methylbutanimidamide hydrochloride CAS No. 57297-27-5

3-Methylbutanimidamide hydrochloride

Cat. No.: B1591817
CAS No.: 57297-27-5
M. Wt: 136.62 g/mol
InChI Key: SYMBJSDZFDGMCY-UHFFFAOYSA-N
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Description

3-Methylbutanimidamide hydrochloride (3MBAM) is a quaternary ammonium salt . It has a molecular weight of 136.62 . It is primarily used in the treatment of tuberculosis . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5 H12 N2 . Cl H . The InChI code for the compound is 1S/C5H12N2.ClH/c1-4 (2)3-5 (6)7;/h3-4H,6-7H2,1-2H3;1H .


Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 136.62 . The storage temperature for the compound is -20°C and room temperature .

Scientific Research Applications

Electrophysiological Studies

  • Electrophysiologic Study in Rat Spinal Cord: A study investigated the effects of remifentanil hydrochloride (which includes 3-methylbutanimidamide hydrochloride as a component) on the activation of N-methyl-d-aspartate (NMDA) receptors. The research focused on its interaction with neurons in the dorsal horn of rat spinal cord, revealing that remifentanil hydrochloride does not directly activate NMDA receptors. The study helps in understanding the role of this compound in modulating neurotransmission in the spinal cord (Guntz et al., 2005).

Clinical Anesthesiology

  • Comparative Study in Anesthesiology: Remifentanil hydrochloride, containing this compound, was compared with fentanyl in patients undergoing craniotomy. The study focused on its efficacy as an ultra-short-acting opioid in anesthetic practice, providing insights into its role in clinical anesthesiology (Guy et al., 1997).

Pharmacokinetics and Biochemistry

  • Remifentanil Anaesthesia and Postoperative Pain Management: A study on remifentanil, which includes this compound, discussed its pharmacokinetic profile and its application in postoperative pain management. This provides valuable information on how this compound is metabolized and its implications for pain management (Schraag, 2000).

Neurological Applications

  • Study on Intracranial Pressure: Research focusing on the effects of remifentanil hydrochloride on intracranial pressure and mean arterial pressure in patients undergoing craniotomy contributes to understanding the neurological applications of this compound (Warner et al., 1996).

Physicochemical Studies

  • Physicochemical Compatibility and Emulsion Stability: The compatibility of propofol with remifentanil hydrochloride was examined, highlighting the chemical properties and stability of mixtures containing this compound. This study aids in understanding its behavior in combination with other compounds (Gersonde et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for the research and application of 3-Methylbutanimidamide hydrochloride are not mentioned, its use in the treatment of tuberculosis suggests potential for further exploration in medical applications .

Biochemical Analysis

Biochemical Properties

3-Methylbutanimidamide hydrochloride interacts with various enzymes and proteins in biochemical reactions. It binds to the enzyme ATPase, which is essential for energy production and cell division . This interaction plays a significant role in its mechanism of action against Mycobacterium tuberculosis .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against Mycobacterium tuberculosis. It inhibits the biosynthesis of mycolic acids, which are important for the growth and survival of these bacteria . This impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme ATPase . This binding inhibits the enzyme, disrupting energy production and cell division, which are crucial for the survival and proliferation of Mycobacterium tuberculosis .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of mycolic acids . It interacts with enzymes in this pathway, including ATPase . Detailed information about its effects on metabolic flux or metabolite levels is currently lacking.

Properties

IUPAC Name

3-methylbutanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMBJSDZFDGMCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596966
Record name 3-Methylbutanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57297-27-5
Record name Butanimidamide, 3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57297-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylbutanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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